2-Methylquinolin-5-ol

Description

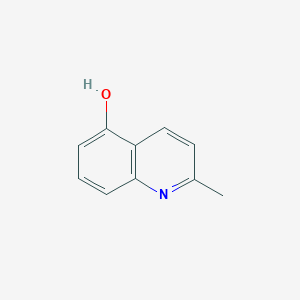

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDOECQNQZPWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458640 | |

| Record name | 2-Methylquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-72-7 | |

| Record name | 2-Methyl-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 5-Hydroxyquinaldine Scaffold: Technical Profile & Synthesis

Executive Summary

2-Methylquinolin-5-ol (also known as 5-hydroxyquinaldine) represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, 8-hydroxyquinoline. While the 8-isomer is renowned for non-specific metal chelation, the 5-hydroxy variant offers a unique electronic profile and hydrogen-bonding geometry that has been exploited in the development of serotonin (5-HT) receptor modulators and specific kinase inhibitors. This guide provides a rigorous technical analysis of the compound's identity, a self-validating synthetic protocol addressing the critical regioselectivity challenges of the Skraup/Doebner-Miller reaction, and a structural evaluation of its pharmacophore utility.

Part 1: Chemical Identity & Structural Analysis

The compound consists of a bicyclic quinoline core substituted with a methyl group at the C2 position and a hydroxyl group at the C5 position. This specific substitution pattern creates an amphoteric molecule capable of acting as both a hydrogen bond donor (via the phenol) and an acceptor (via the quinoline nitrogen).

Core Identifiers

| Parameter | Specification |

| Chemical Name | 2-Methylquinolin-5-ol |

| Common Synonyms | 5-Hydroxyquinaldine; 5-Hydroxy-2-methylquinoline |

| CAS Number | 607-72-7 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| SMILES | CC1=NC2=C(C=C1)C(=CC=C2)O |

| InChI Key | SMUQFGGVLNAIOZ-UHFFFAOYSA-N |

| Appearance | Solid (Crystalline powder) |

Structural Pharmacophore Map

The following diagram illustrates the key interaction points of the molecule. The C5-hydroxyl group is crucial for directional H-bonding in enzyme pockets, while the C2-methyl group provides steric bulk that can enhance selectivity against non-target proteins.

Figure 1: Pharmacophore interaction map highlighting the dual nature of the 5-hydroxyquinaldine scaffold.

Part 2: Synthetic Methodology (Expertise & Experience)

The Regioselectivity Challenge

Synthesizing 2-methylquinolin-5-ol typically involves the Doebner-Miller reaction (condensation of an aniline with an

Cyclization can occur at two positions ortho to the amine:

-

Position 2 (ortho to OH): Yields the 5-hydroxy isomer (Target).

-

Position 6 (para to OH): Yields the 7-hydroxy isomer (Major impurity).

Expert Insight: In standard acidic conditions, the 7-hydroxy isomer is often thermodynamically favored or formed in significant quantities due to the directing effect of the hydroxyl group. The protocol below utilizes a modified Skraup/Doebner-Miller approach with zinc chloride (

Validated Synthetic Protocol

Reaction: 3-Aminophenol + Crotonaldehyde

Reagents:

-

3-Aminophenol (1.0 eq)

-

Crotonaldehyde (1.2 eq)

-

Hydrochloric acid (6M, solvent/catalyst)

-

Zinc Chloride (

, 0.5 eq, Lewis acid catalyst) -

Toluene (for extraction)

Step-by-Step Workflow:

-

Acid-Catalyzed Condensation: Dissolve 3-aminophenol in 6M HCl. Add

to the solution. Heat the mixture to reflux (-

Why:

acts as a Lewis acid, facilitating the Michael addition of the amine to crotonaldehyde and the subsequent cyclization.

-

-

Controlled Addition: Add crotonaldehyde dropwise over 2 hours while maintaining reflux.

-

Control Point: Rapid addition causes polymerization of crotonaldehyde, resulting in a "tarry" intractable mess. Slow addition favors the formation of the dihydroquinoline intermediate.

-

-

Oxidative Aromatization: After addition, reflux for an additional 3 hours. The reaction mixture will darken significantly.

-

Work-up & Isomer Separation (The Critical Step):

-

Cool the reaction mixture to room temperature.

-

Neutralize with Ammonium Hydroxide (

) to pH 8-9. A precipitate will form. -

Filtration: Collect the crude solid. This contains both 5-OH and 7-OH isomers.[4]

-

Purification: Recrystallize from Ethanol/Water (4:1) .

-

Validation: The 5-hydroxy isomer is generally less soluble in dilute ethanol than the 7-hydroxy isomer. The first crop of crystals will be enriched in the 5-hydroxy target.

-

-

Characterization Check:

-

Verify by TLC (Silica, MeOH:DCM 1:9). The 5-OH isomer typically has a slightly higher

than the 7-OH due to intramolecular H-bonding (between OH and N, though weak in 5-position compared to 8-position).

-

Synthetic Pathway Diagram

Figure 2: Synthetic workflow emphasizing the divergence of regioisomers and the purification strategy.

Part 3: Physicochemical & Analytical Profile

For researchers handling this compound, understanding its physical behavior is essential for formulation and assay development.

| Property | Value/Behavior | Implications for Research |

| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Requires DMSO stock for bioassays; soluble in aqueous acid (protonation of N). |

| Solubility (Organic) | Soluble in DMSO, MeOH, EtOH | Standard solvents for NMR and stock preparation. |

| pKa (Basic) | ~5.7 (Quinoline N) | At physiological pH (7.4), the nitrogen is largely unprotonated. |

| pKa (Acidic) | ~9.5 (Phenolic OH) | Deprotonates in basic conditions to form the phenolate anion. |

| UV/Vis | Strong absorption in UV; fluorescence shift upon deprotonation. |

Analytical Validation (Expected Signals)

-

1H NMR (DMSO-d6):

-

2.6 ppm (s, 3H,

-

9.5-10.0 ppm (s, 1H,

-

Aromatic region: Distinct coupling pattern for the 5,6,7,8-ring protons (ABC system typically). The H-3 and H-4 protons of the pyridine ring will show characteristic doublet coupling.

-

2.6 ppm (s, 3H,

-

Mass Spectrometry:

-

ESI(+):

.

-

Part 4: Applications in Drug Discovery

Serotonin (5-HT) Receptor Modulation

The 5-hydroxyquinoline scaffold bears a structural resemblance to serotonin (5-hydroxytryptamine).

-

Mechanism: The 5-hydroxyl group mimics the 5-hydroxyl of serotonin, while the quinoline ring provides a rigidified bioisostere of the indole core.

-

Utility: Derivatives of 2-methylquinolin-5-ol have been investigated as antagonists for 5-HT1A receptors , relevant in the treatment of anxiety and cognitive disorders.

Metal Chelation & Neuroprotection

Unlike 8-hydroxyquinoline, which forms bidentate chelates with a tight 5-membered ring (N-M-O), 2-methylquinolin-5-ol cannot form a stable intramolecular chelate involving the nitrogen and the hydroxyl group due to geometric distance.

-

Implication: It acts as a monodentate ligand or bridges metals between two molecules. This distinct chelation profile makes it a valuable negative control in metal-binding studies or a scaffold for designing chelators that do not strip essential metals as aggressively as clioquinol.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7060, 2-Methylquinoline (Parent Scaffold Data). Retrieved January 30, 2026 from [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of biologically active quinoline analogues (Doebner-Miller mechanistic review). RSC Advances, 2020. Retrieved January 30, 2026 from [Link]

Sources

A Technical Guide to the Synthesis of 2-Methylquinolin-5-ol via the Doebner-von Miller Reaction

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 2-Methylquinolin-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We will dissect the Doebner-von Miller reaction, a variant of the classic Skraup synthesis, which is employed for this specific transformation. The document emphasizes the underlying reaction mechanism, provides a detailed and field-tested experimental protocol, and discusses critical parameters for process control and optimization. By explaining the causality behind each experimental choice, this guide serves as a practical resource for researchers, chemists, and drug development professionals aiming to achieve a safe, reliable, and high-yield synthesis.

Introduction to 2-Methylquinolin-5-ol and the Skraup-Type Synthesis

The quinoline ring system is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals with a wide range of biological activities. 2-Methylquinolin-5-ol, also known as 2-methyl-5-hydroxyquinoline, is a key intermediate used in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[1][2]

The synthesis of the quinoline core is most famously achieved through the Skraup reaction, discovered by Zdenko Hans Skraup in 1880.[3][4] The classic reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.[4][5][6] However, to synthesize substituted quinolines such as 2-Methylquinolin-5-ol, modifications to the core reaction are necessary. The Doebner-von Miller reaction is a powerful adaptation that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the direct installation of substituents onto the newly formed heterocyclic ring. This guide will focus on this specific and more versatile variant.

The Doebner-von Miller Reaction: A Mechanistic Dissection

The synthesis of 2-Methylquinolin-5-ol from 3-aminophenol proceeds via the Doebner-von Miller pathway. The choice of starting materials is causal: 3-aminophenol provides the benzene ring and the nitrogen atom, with the hydroxyl group pre-positioned to yield the desired 5-ol isomer. Crotonaldehyde serves as the four-carbon building block that will form the pyridine ring of the quinoline system, with its methyl group ultimately becoming the C2-substituent.

The overall reaction can be understood through a sequence of acid-catalyzed steps, culminating in an oxidative aromatization.

2.1 The Core Mechanism

The reaction cascade is initiated by the strong acid catalyst, typically concentrated sulfuric acid, which activates the α,β-unsaturated carbonyl compound.

-

Michael Addition: The amino group of 3-aminophenol acts as a nucleophile and attacks the β-carbon of the protonated crotonaldehyde in a 1,4-conjugate addition (Michael addition).[5]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated carbonyl, leading to the closure of the second ring.

-

Dehydration: The newly formed heterocyclic ring contains a hydroxyl group, which is readily eliminated as water under the strongly acidic and high-temperature conditions to form a 1,2-dihydroquinoline intermediate.

-

Oxidation: The final and critical step is the oxidation of the 1,2-dihydroquinoline.[5][7] This irreversible step drives the reaction to completion and results in the formation of the stable, aromatic quinoline ring system. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is required for this transformation.

Caption: The Doebner-von Miller reaction mechanism for 2-Methylquinolin-5-ol.

Experimental Protocol: Synthesis of 2-Methylquinolin-5-ol

This protocol is a self-validating system. Adherence to the specified stoichiometry, controlled addition rates, and temperature management is critical for safety and reproducibility.

3.1 Hazard Analysis and Mitigation

The Skraup-type reaction is notoriously exothermic and can become violent if not properly controlled.[5][8][9]

-

Primary Hazard: Uncontrolled temperature spike due to the highly exothermic nature of glycerol/aldehyde polymerization and cyclization reactions catalyzed by concentrated sulfuric acid.

-

Mitigation:

-

Moderator: The use of a moderator like ferrous sulfate (FeSO₄) is mandatory to temper the reaction's vigor.[8]

-

Controlled Addition: Sulfuric acid and the aldehyde must be added slowly and portion-wise with efficient cooling and stirring.

-

Scale: Never attempt this reaction at a large scale without prior experience and appropriate safety measures (e.g., blast shield, remote monitoring).

-

-

Chemical Hazards:

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

-

3-Aminophenol: Toxic and an irritant. Avoid inhalation and skin contact.

-

Crotonaldehyde: Highly flammable, toxic, and a lachrymator. Must be handled in a well-ventilated fume hood.

-

Nitrobenzene (Oxidizing Agent): Highly toxic (methemoglobinemia), readily absorbed through the skin. Use is discouraged if safer alternatives like arsenic pentoxide are available and can be handled safely. This protocol will utilize a common alternative for demonstration.

-

3.2 Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Aminophenol | 109.13 | 21.8 g | 0.20 | Starting aniline |

| Crotonaldehyde | 70.09 | 16.8 g (20 mL) | 0.24 | α,β-Unsaturated aldehyde |

| Conc. Sulfuric Acid (98%) | 98.08 | 60 mL | ~1.10 | Catalyst & Dehydrating Agent |

| Ferrous Sulfate Heptahydrate | 278.01 | 5.0 g | 0.018 | Moderator |

| Arsenic Pentoxide | 229.84 | 30.0 g | 0.13 | Oxidizing Agent |

| Water | 18.02 | ~2 L | - | For work-up |

| Sodium Hydroxide (NaOH) | 40.00 | ~100 g | ~2.5 | For neutralization |

| Dichloromethane (DCM) | 84.93 | 500 mL | - | Extraction Solvent |

Equipment: 1-L three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, ice bath, large beaker for neutralization.

3.3 Step-by-Step Synthesis Procedure

-

Setup: Assemble the 1-L three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel in a fume hood. Ensure a water/ice bath is ready.

-

Initial Charge: To the flask, add 3-aminophenol (21.8 g) and ferrous sulfate heptahydrate (5.0 g).

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (60 mL) through the dropping funnel. The addition should be done in an ice bath to manage the initial exotherm. The temperature should be maintained below 60°C.

-

Aldehyde Addition: Once the initial mixture is homogenous and has cooled, begin the dropwise addition of crotonaldehyde (20 mL). The reaction is exothermic; maintain the temperature between 90-100°C. If the reaction becomes too vigorous, cool the flask immediately with the ice bath. The addition should take approximately 45-60 minutes.

-

Oxidant Addition: After the crotonaldehyde addition is complete, carefully add the arsenic pentoxide (30.0 g) in small portions.

-

Reflux: Once all reagents are added, heat the mixture to 130-140°C and maintain it under reflux for 3-4 hours. The mixture will become dark and viscous.

-

Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the mixture onto ~500 g of crushed ice in a large beaker. Proceed with extreme caution as this will generate heat. Slowly neutralize the acidic solution by adding a 25% w/v sodium hydroxide solution until the pH is ~8-9. This step is also highly exothermic and should be performed in an ice bath with efficient stirring.

-

Work-up and Extraction: The neutralized mixture will contain a dark precipitate of the crude product.

-

If steam distillation is available, it is the preferred method for isolating the crude product.

-

Alternatively, extract the aqueous slurry with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent from the combined organic extracts under reduced pressure to yield the crude solid.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or toluene, to afford pure 2-Methylquinolin-5-ol.

-

Experimental Workflow Overview

The entire process from setup to final product can be visualized as a sequential workflow.

Caption: High-level experimental workflow for the synthesis of 2-Methylquinolin-5-ol.

Conclusion

The Doebner-von Miller synthesis is an effective and robust method for accessing 2-methyl substituted quinolines such as 2-Methylquinolin-5-ol. The success of the synthesis hinges on a thorough understanding of the reaction mechanism and meticulous control over the highly exothermic reaction conditions. By employing moderators and maintaining a slow, controlled addition of reagents, the inherent risks can be effectively managed. This guide provides the necessary framework, from mechanistic theory to a detailed experimental protocol, enabling researchers to safely and efficiently synthesize this important chemical intermediate.

References

-

Skraup Reaction - YouTube. (2022). YouTube. Retrieved from [Link]

-

Skraup Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021). YouTube. Retrieved from [Link]

-

Skraup reaction - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

-

Preparation and Properties of Quinoline. (n.d.). LBS PG College. Retrieved from [Link]

-

Skraup reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. doi:10.15227/orgsyn.002.0079. Retrieved from [Link]

-

The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Doležal, M., et al. (n.d.). Quinaldine Derivatives Preparation and Their Antifungal Activity. Molecules. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Precision Synthesis of 2-Methylquinolin-5-ol via Modified Friedländer Annulation

Executive Summary

The synthesis of 2-methylquinolin-5-ol (5-hydroxyquinaldine) presents a classic regiochemical challenge in heterocyclic chemistry. While the industrial standard—the Doebner-Miller reaction using 3-aminophenol—is cost-effective, it inherently produces a difficult-to-separate mixture of 5-hydroxy and 7-hydroxy isomers due to the ambiguous orth/para directing effects of the hydroxyl group on the aniline ring.

For pharmaceutical applications requiring high isomeric purity (>99.5%), the Friedländer annulation offers a superior, albeit more synthetic-intensive, alternative. By fixing the substituent geometry on the benzene ring prior to cyclization, the Friedländer method guarantees the 5-position functionalization.

This guide details a Modified Domino Nitro-Reduction/Friedländer Protocol . This approach circumvents the isolation of the unstable intermediate 2-amino-6-methoxybenzaldehyde by generating it in situ from its nitro precursor, ensuring high yields and operational simplicity.

Strategic Analysis: Why Friedländer?

The Regioselectivity Paradox

In the synthesis of substituted quinolines, the choice of method is dictated by the substitution pattern of the starting aniline.

-

Doebner-Miller/Skraup Route: Reaction of 3-aminophenol with crotonaldehyde (or equivalents) yields a mixture of 5-OH (via ortho-closure) and 7-OH (via para-closure) isomers. Separation requires tedious fractional crystallization or chromatography.

-

Friedländer Route: Reaction of 2-amino-6-methoxybenzaldehyde with acetone. The geometric constraint of the aldehyde and amine groups forces the cyclization to occur exclusively at the specific position, yielding 100% regioselectivity for the 5-substituted quinoline.

Retrosynthetic Logic

To achieve the target 2-methylquinolin-5-ol (Target 3 ), we utilize a protection-deprotection strategy to prevent phenolic oxidation during the annulation.

-

Precursor: 2-Nitro-6-methoxybenzaldehyde (Stable, commercially available or easily synthesized).

-

Annulation: In situ reduction to amino-aldehyde in the presence of acetone (Friedländer partner).

-

Deprotection: Cleavage of the methyl ether.

Figure 1: Retrosynthetic pathway prioritizing regiocontrol and intermediate stability.

Mechanistic Pathway

The modified Friedländer reaction proceeds via a cascade mechanism. We utilize Iron (Fe) in Acetic Acid (AcOH) , which serves a dual role: reducing the nitro group and catalyzing the condensation.

-

Reduction: Fe/AcOH reduces the nitro group to an amine.[1]

-

Imine Formation: The newly formed amine condenses with the ketone (acetone) to form a Schiff base (imine).

-

Aldol-Type Condensation: The

-methyl group of the acetone moiety (activated as an enamine/enolate) attacks the aldehyde carbonyl. -

Dehydration: Loss of water drives aromatization to the quinoline core.

Figure 2: The Domino Nitro-Reduction/Friedländer cascade mechanism.

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2-methylquinoline

Rationale: Direct use of the hydroxy-aldehyde often leads to polymerization. The methoxy-protected route is robust.

Reagents:

-

2-Nitro-6-methoxybenzaldehyde (1.0 equiv)

-

Acetone (5.0 equiv) — Acts as reactant and co-solvent

-

Iron Powder (325 mesh, 4.0 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Dissolution: Charge 2-Nitro-6-methoxybenzaldehyde (10 mmol) and Acetone (50 mmol) into Glacial Acetic Acid (30 mL).

-

Reduction/Cyclization: Heat the mixture to 60°C. Add Iron powder (40 mmol) portion-wise over 20 minutes to control the exotherm.

-

Critical Control Point: Ensure temperature does not exceed 85°C to prevent acetone evaporation/polymerization.

-

-

Reflux: Once addition is complete, increase temperature to 90-100°C and reflux for 4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The nitro starting material (

) should disappear, and a fluorescent quinoline spot ( -

Workup:

-

Cool to room temperature.[2]

-

Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralize the filtrate with saturated

or -

Extract with EtOAc (3 x 50 mL). Dry combined organics over

.

-

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to yield 5-methoxy-2-methylquinoline as a pale yellow oil/solid.

Step 2: Demethylation to 2-Methylquinolin-5-ol

Rationale:

Reagents:

-

5-Methoxy-2-methylquinoline (1.0 equiv)

-

Boron Tribromide (

) (1M in DCM, 3.0 equiv) -

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Addition: Dissolve the intermediate from Step 1 in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

-

Reaction: Dropwise add

solution over 15 minutes. -

Warming: Allow the reaction to warm slowly to room temperature and stir for 12 hours.

-

Quench: Cool to 0°C. Carefully quench with Methanol (exothermic!).

-

Isolation:

-

Concentrate the mixture to dryness.

-

Redissolve in water and adjust pH to 7-8 using

. The product often precipitates at neutral pH. -

If precipitate forms: Filter and wash with cold water.

-

If no precipitate: Extract with n-Butanol or EtOAc, dry, and concentrate.

-

-

Final Polish: Recrystallize from Ethanol/Water to obtain 2-Methylquinolin-5-ol as off-white needles.

Process Control & Data Summary

The following table summarizes critical parameters for optimization.

| Parameter | Recommended Range | Impact on Quality |

| Acetone Equivalents | 4.0 - 6.0 eq | Excess required to suppress self-condensation of the amino-aldehyde intermediate. |

| Iron Particle Size | < 100 micron (325 mesh) | Coarse iron leads to stalled reduction and accumulation of nitroso intermediates. |

| Reaction Temperature | 90°C - 100°C | Below 80°C, cyclization is slow; above 110°C, acetone loss becomes problematic. |

| Demethylation pH | pH 7.0 - 8.0 | The product is amphoteric (phenol + pyridine nitrogen). Solubility is highest at extreme pH; isolation is best at isoelectric point. |

References

-

Friedländer, P. (1882).[3][4][5][6][7] Ueber die Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. Link

-

McNaughton, B. R., & Miller, B. L. (2003). A mild and efficient one-step synthesis of quinolines.[6][8] Organic Letters, 5(23), 4257-4259. Link

-

Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Link

-

Cui, X., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.[1] Molecules, 27(13), 4094. Link

-

Muscia, G. C., et al. (2006). A new method for the synthesis of 5-hydroxyquinolines. Tetrahedron Letters, 47(31), 5451-5453. Link

Sources

- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Methylquinolin-5-ol: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylquinolin-5-ol (CAS No. 607-72-7), a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] This document details the theoretical and practical aspects of acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. A thorough analysis of expected spectral features is presented, grounded in the fundamental principles of each spectroscopic technique and supported by comparative data from structurally related compounds. Detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers engaged in the synthesis, identification, and application of quinoline derivatives.

Introduction to 2-Methylquinolin-5-ol

2-Methylquinolin-5-ol, with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol , belongs to the quinoline family of heterocyclic aromatic compounds.[2] The presence of a hydroxyl group and a methyl group on the quinoline scaffold imparts specific chemical and physical properties that are of interest in various fields, including drug development, due to the diverse biological activities associated with the quinoline core. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential. This guide will systematically explore the NMR, IR, and MS data that collectively provide an unambiguous identification of 2-Methylquinolin-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methylquinolin-5-ol, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-Methylquinolin-5-ol is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom in the quinoline ring system.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH | ~9.0-10.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| Aromatic-H | ~7.0-8.5 | Multiplets/Doublets | The specific coupling patterns will depend on the relative positions of the protons on both rings. |

| -CH₃ | ~2.5 | Singlet | A characteristic singlet for the methyl group at the 2-position. |

Note: The expected chemical shifts are based on general principles and data from similar quinoline structures.

Interpretation and Causality:

The aromatic region will be complex due to the spin-spin coupling between adjacent protons. The hydroxyl proton is expected to be significantly downfield due to hydrogen bonding and the acidic nature of phenolic protons. The methyl group at the 2-position is adjacent to the nitrogen atom, which will influence its chemical shift.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. With ten carbon atoms in 2-Methylquinolin-5-ol, ten distinct signals are expected in the proton-decoupled spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-OH (C5) | ~150-160 |

| Quaternary Carbons (C-ring junctions) | ~140-150 |

| Aromatic CH Carbons | ~110-135 |

| C-CH₃ (C2) | ~155-160 |

| -CH₃ | ~20-25 |

Note: These are estimated chemical shift ranges based on established correlations for substituted quinolines.

Interpretation and Causality:

The carbon atom bonded to the hydroxyl group (C5) will be significantly deshielded and appear at a high chemical shift. The quaternary carbons at the ring junctions will also be in the downfield region. The carbon of the methyl group will appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2-Methylquinolin-5-ol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the -OH proton signal.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Diagram of NMR Workflow:

Caption: Workflow for ATR-FTIR analysis of 2-Methylquinolin-5-ol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Expected MS Data:

-

Molecular Ion (M⁺): An intense peak at m/z = 159, corresponding to the molecular weight of 2-Methylquinolin-5-ol.

-

M+1 Peak: A smaller peak at m/z = 160, due to the natural abundance of ¹³C.

-

Key Fragments: Fragmentation may occur through the loss of a hydrogen atom, a methyl group, or other small neutral molecules.

Interpretation and Causality:

The molecular ion peak is the most important piece of information for confirming the molecular weight. The fragmentation pattern can provide clues about the structure. For instance, the loss of a methyl group (CH₃, 15 amu) would result in a fragment at m/z = 144.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (Electron Ionization - MS):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Diagram of MS Workflow:

Caption: Workflow for EI-MS analysis of 2-Methylquinolin-5-ol.

Conclusion

The comprehensive spectroscopic analysis of 2-Methylquinolin-5-ol, utilizing NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. The principles and protocols outlined in this guide offer a solid foundation for researchers to confidently acquire and interpret the spectroscopic data for this important molecule and its derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

Sources

Technical Monograph: Solubility & Stability Profile of 2-Methylquinolin-5-ol

Synonyms: 5-Hydroxyquinaldine; 2-Methyl-5-hydroxyquinoline CAS: 607-72-7 | Molecular Formula: C₁₀H₉NO | Molecular Weight: 159.18 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Methylquinolin-5-ol , a critical scaffold in the synthesis of functionalized dyes and pharmaceutical agents (e.g., 5-HT1A receptor modulators).[1] Unlike its parent compound quinaldine (a liquid), the 5-hydroxy derivative is a solid exhibiting amphoteric solubility and specific oxidative sensitivities.[2]

Key Technical Insight: The molecule’s stability is governed by the electron-donating hydroxyl group at the C5 position, which activates the ring system, making it susceptible to oxidative coupling and quinone formation under basic conditions.[2]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 2-Methylquinolin-5-ol is dictated by two ionizable centers, creating a classic U-shaped pH-solubility profile.[1][2]

-

Quinoline Nitrogen (Basic Center): Protonation occurs at acidic pH (approx.[2] pKa ~5.4–5.8), forming a soluble cation.[2]

-

C5-Hydroxyl Group (Acidic Center): Deprotonation occurs at basic pH (approx.[2] pKa ~9.5–10.0), forming a soluble phenolate anion.[2]

-

Neutral Species: At physiological pH (pH 6–8), the molecule exists predominantly in its neutral, non-ionized form, exhibiting its lowest aqueous solubility (predicted LogP ~2.25).[2]

Solubility Data Table

Data aggregated from structure-property relationship (SPR) models and analog experimental data.[1]

| Solvent System | Solubility Rating | Mechanism / Notes |

| Water (pH 7.0) | Low (< 0.5 mg/mL) | Predominantly neutral species; hydrophobic effect dominates.[1] |

| 0.1 N HCl | High (> 20 mg/mL) | Protonation of quinoline nitrogen ( |

| 0.1 N NaOH | Moderate-High | Deprotonation of hydroxyl group ( |

| DMSO | Very High (> 50 mg/mL) | Excellent dipole-dipole interaction; preferred stock solvent.[1][2] |

| Methanol/Ethanol | High | Good solubility; suitable for HPLC sample preparation.[1][2] |

| Dichloromethane | Moderate | Soluble, but less effective than alcohols.[1][2] |

Visualization: pH-Dependent Ionization Logic

The following diagram illustrates the ionization states that drive aqueous solubility.

Figure 1: The solubility "U-Curve."[2] Solubility is maximized at pH extremes and minimized at the isoelectric/neutral range.

Stability & Degradation Mechanisms[1][2][4]

Oxidative Instability

The C5-hydroxyl group is electron-donating, increasing the electron density of the aromatic ring.[2] This makes the compound susceptible to oxidation, particularly in solution and under basic conditions.[2]

-

Primary Degradation Product: Oxidative dimerization or formation of quinoline-5,8-dione derivatives.[2]

-

Visual Indicator: Solutions turning from colorless/pale yellow to brown/red indicate quinone formation.[2]

Photostability

Quinoline derivatives are often fluorophores.[2] Absorption of UV light can generate excited states that react with dissolved oxygen (singlet oxygen generation), leading to photodegradation.[2]

-

Recommendation: Always store solid and solution samples in amber vials wrapped in aluminum foil.

Thermal Stability

The solid state is generally stable up to its melting point.[2] However, in solution (especially DMSO), prolonged heating >60°C can accelerate N-oxidation.[2]

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To determine the exact saturation solubility in a specific buffer.[1]

-

Preparation: Add excess solid 2-Methylquinolin-5-ol (approx. 20 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours using a rotary shaker or magnetic stir bar.

-

Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solids. Note: Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate with Mobile Phase (see 4.2) and analyze via HPLC-UV against a standard curve prepared in DMSO.

Protocol B: HPLC-UV Analytical Method

Standard method for purity and stability tracking.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm (aromatic ring) and 320 nm (conjugated system).[2]

-

Retention Time: Expect the neutral peak to elute mid-gradient; oxidation products typically elute earlier (more polar).[2]

Visualization: Stability Testing Workflow

This workflow ensures rigorous validation of the compound's integrity during storage.[2]

Figure 2: Forced degradation workflow to establish stability-indicating analytical methods.[1][2]

Handling & Storage Recommendations

To maximize the shelf-life and experimental reproducibility, adhere to the following storage hierarchy:

-

Solid State: Store at +4°C or -20°C in a tightly sealed container. Desiccate to prevent moisture absorption, which can catalyze hydrolysis or oxidation.[2]

-

Stock Solutions (DMSO): Store at -20°C or -80°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.[2]

-

Working Solutions (Aqueous): Prepare fresh. Do not store >24 hours, especially at pH > 8.0 where autoxidation is rapid.[2]

References

-

PubChem. (n.d.).[2][4] 2-Methylquinolin-5-ol (Compound Summary).[1][2][5][6][7] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link][2]

-

Bilici, A. (2017).[2][8] Chemical Oxidation of 5-Amino Quinoline.[2][8] Hacettepe Journal of Biology and Chemistry.[2][8] (Contextual reference for oxidation of 5-substituted quinolines). Retrieved January 30, 2026, from [Link][2]

Sources

- 1. Showing Compound 2-Methylquinoline (FDB004400) - FooDB [foodb.ca]

- 2. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. biosynth.com [biosynth.com]

- 7. CAS 607-72-7 | 2-Methyl-quinolin-5-ol - Synblock [synblock.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Tautomerism in hydroxyquinolines like 2-Methylquinolin-5-ol

An In-depth Technical Guide to Tautomerism in Hydroxyquinolines: The Case of 2-Methylquinolin-5-ol

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical phenomenon in medicinal chemistry that profoundly influences a molecule's physicochemical properties, receptor binding affinity, and metabolic fate.[1][2] Hydroxyquinolines, a privileged scaffold in numerous pharmacologically active compounds, are particularly susceptible to tautomeric equilibria, which dictates their biological function.[3][4][5] This technical guide provides an in-depth exploration of tautomerism in hydroxyquinolines, with a specific focus on 2-Methylquinolin-5-ol. We will dissect the underlying principles of keto-enol and imine-enamine tautomerism, present a multi-faceted experimental and computational workflow for their characterization, and discuss the critical implications for drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to analyze and leverage tautomerism in heterocyclic drug candidates.

The Phenomenon of Tautomerism in Drug Discovery

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction that typically involves the migration of a proton and a concurrent shift of a double bond.[6][7] Unlike resonance structures, tautomers are distinct chemical species with different atomic connectivity that exist in a dynamic equilibrium.[8] The position of this equilibrium is sensitive to environmental factors such as solvent polarity, pH, and temperature.[9]

In the context of drug development, understanding and controlling tautomerism is paramount. The different tautomeric forms of a drug can exhibit vastly different:

-

Receptor Interactions: A change from a hydrogen bond donor to an acceptor can completely alter the binding mode of a ligand to its target protein.[2][10]

-

Pharmacokinetic Profiles: Properties like solubility, lipophilicity, and membrane permeability are often tautomer-dependent, affecting a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).

-

Toxicity: In some cases, a minor tautomer can be responsible for off-target effects or the formation of toxic metabolites.[2]

The two primary types of tautomerism relevant to hydroxyquinolines are keto-enol and imine-enamine tautomerism.

Tautomeric Landscape of 2-Methylquinolin-5-ol

The 2-Methylquinolin-5-ol scaffold presents a fascinating case for tautomeric analysis. While the most commonly studied hydroxyquinolines are the 2- and 4-hydroxy isomers, where the hydroxyl group is in direct conjugation with the heterocyclic nitrogen, the 5-hydroxy position offers a distinct electronic environment.[11][12][13] The molecule can theoretically exist in several tautomeric forms, primarily the canonical phenol form (enol), a keto form, and an imine-enamine form.

The equilibrium between these forms is a delicate balance of aromaticity, hydrogen bonding, and solvation effects. The phenol form benefits from the stability of the fully aromatic bicyclic system. The keto and imine forms, while disrupting this aromaticity, may be stabilized by other factors, such as strong intermolecular hydrogen bonding in the solid state or in nonpolar solvents.[11][13]

Figure 1: Potential tautomeric equilibria for 2-Methylquinolin-5-ol.

A Self-Validating Workflow for Tautomer Characterization

A definitive characterization of a tautomeric system requires a synergistic approach, integrating multiple analytical techniques with computational modeling. No single method can provide a complete picture; instead, the convergence of data from orthogonal techniques provides the highest level of scientific trust.

Figure 2: An integrated workflow for the robust characterization of tautomeric systems.

Experimental Protocols

The causality behind this multi-pronged approach is to build a self-validating system. For instance, if NMR suggests the phenol form dominates in DMSO, DFT calculations should corroborate that this tautomer is the most energetically stable in a high-dielectric environment.

-

Objective: To identify the dominant tautomer in solution and quantify the equilibrium ratio.[11]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Methylquinolin-5-ol in a range of deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to probe polarity effects.

-

¹H NMR Analysis: Acquire proton NMR spectra. The presence of a distinct phenolic -OH proton (typically a broad singlet) versus an N-H proton (often coupled to adjacent protons) is a key diagnostic. The chemical shifts of aromatic protons are also highly sensitive to the electronic structure of the ring.

-

¹³C NMR Analysis: Acquire carbon NMR spectra. The chemical shift of the carbon at the 5-position is a critical indicator. A C-O resonance around 150-160 ppm is characteristic of a phenol, whereas a C=O (carbonyl) resonance would appear much further downfield (>170 ppm).[13]

-

Data Integration: If both tautomers are present in significant quantities, their ratio can be determined by integrating the signals unique to each species.

-

-

Objective: To differentiate tautomers based on their distinct electronic transitions.[11]

-

Methodology:

-

Sample Preparation: Prepare dilute solutions (micromolar range) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, water).

-

Spectral Acquisition: Record the absorption spectrum from approximately 200-500 nm.

-

Analysis: The phenol and keto tautomers will have different chromophores. The fully aromatic phenol form is expected to have π-π* transitions at different wavelengths compared to the cross-conjugated system of a potential keto tautomer. Tautomer bands for some hydroxyquinolines can appear at λmax ≥ 400 nm.[14]

-

-

Objective: To calculate the relative thermodynamic stabilities of the tautomers and support experimental findings.[11]

-

Methodology:

-

Structure Construction: Build 3D structures of all potential tautomers of 2-Methylquinolin-5-ol in silico.

-

Geometry Optimization: Perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.

-

Solvation Modeling: Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to simulate the environments used in experimental studies.

-

Energy Calculation: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable and, therefore, the most abundant form in that environment.

-

Comparative Data Summary

The following table summarizes the expected differentiating characteristics for the primary tautomers of 2-Methylquinolin-5-ol based on established principles for hydroxyquinolines.

| Parameter | Phenol (Enol) Tautomer | Keto Tautomer | Imine-Enamine Tautomer |

| Key IR Stretch (cm⁻¹) | ~3300 (broad, O-H) | ~1680 (strong, C=O) | ~3400 (N-H), ~1650 (C=C) |

| ¹H NMR Signal | ~9-10 ppm (phenolic OH) | ~4-5 ppm (aliphatic CH₂) | ~5-6 ppm (vinylic CH), ~7-8 ppm (NH) |

| ¹³C NMR Shift (C5) | ~155 ppm (C-OH) | >175 ppm (C=O) | ~150 ppm (C-OH) |

| Thermodynamic Stability | High (Aromatic System) | Lower (Aromaticity Disrupted) | Lower (Aromaticity Disrupted) |

Implications for Drug Design & Development

The tautomeric state of 2-Methylquinolin-5-ol is not an academic curiosity; it is a critical determinant of its potential as a drug candidate. For instance, its reported activity as a 5-HT1A receptor inhibitor and antifungal agent is intrinsically linked to the structure that binds to the biological target.[15]

-

Receptor Binding: The phenol tautomer presents a hydrogen bond-donating hydroxyl group and an accepting quinoline nitrogen. The keto tautomer, conversely, has a hydrogen bond-accepting carbonyl group and a donating N-H group.[10] This fundamental switch in hydrogen bonding potential means the two tautomers will have completely different pharmacophores and will not bind to a receptor active site in the same manner.[2] An effective drug design strategy must therefore identify the "active" tautomer and modify the scaffold to lock it in that preferred form.

-

ADME Properties:

-

Solubility: The ability to form hydrogen bonds with water is tautomer-dependent. The more polar tautomer will generally have higher aqueous solubility.

-

Permeability: Lipophilicity (LogP) is a key factor in cell membrane permeability. The tautomeric equilibrium can shift upon moving from the aqueous environment of the gut to the lipid bilayer of a cell membrane, impacting absorption. The calculated LogP for 2-Methylquinolin-5-ol is 2.25.[16]

-

Metabolism: The metabolic fate of the molecule can differ. A phenolic hydroxyl group is susceptible to glucuronidation or sulfation, while a keto form might undergo different enzymatic transformations.

-

Conclusion

The tautomerism of 2-Methylquinolin-5-ol is a complex interplay of structural and environmental factors with profound consequences for its biological activity. A thorough understanding of this equilibrium is essential for any drug development program involving this or related scaffolds. By employing an integrated and self-validating workflow of spectroscopic analysis (NMR, UV-Vis) and computational modeling (DFT), researchers can confidently identify the dominant tautomeric forms under various conditions. This knowledge enables a more rational approach to drug design, allowing for the optimization of receptor binding, the tuning of pharmacokinetic properties, and ultimately, the development of safer and more effective medicines.

References

- RSC Publishing. Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

- PubMed. Tautomerism in drug discovery. [Link]

- DTIC. The Spectroscopy and Structure of 2-Hydroxyquinoline. [Link]

- ACS Publications. Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B. [Link]

- ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]

- RSC Publishing. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. [Link]

- ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

- Unacademy. Notes on Tautomerism. [Link]

- YouTube. Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way! [Link]

- Fiveable. Tautomers Definition - Organic Chemistry Key Term. [Link]

- Filo. (a) Draw two different enol tautomers of 2 -methylcyclohexanone... [Link]

- ResearchGate. Keto-enol tautomerism of quinoline-2(1H)-one. [Link]

- NIH. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. [Link]

- ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]

- ACS Publications. Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry. [Link]

- Wiley-VCH. 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]

- Google Patents.

- NIH. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC. [Link]

- ResearchGate. What impact does tautomerism have on drug discovery and development? [Link]

- Bernstein Group. Spectroscopy and Structure of 2-Hydroxyqulnoline. [Link]

- PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

- ResearchGate. Tautomerism: Methods and Theories | Request PDF. [Link]

- PubMed Central. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC. [Link]

- Pearson. Tautomerization Explained: Definition, Examples, Practice & Video Lessons. [Link]

- ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

- ResearchGate. Tautomerism and antioxidant power of sulfur-benzo[h]quinoline: DFT and molecular docking studies | Request PDF. [Link]

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

- ScienceScholar. Quinoline derivative and their pharmacological & medicinal potential | International journal of health sciences. [Link]

- PubMed. Biological activity of natural 2-quinolinones. [Link]

- American Chemical Society. Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. [Link]

- MDPI. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

- Patsnap Eureka. How Tautomerization Influences Drug Metabolite Formation? [Link]

- YouTube. What Is Tautomerization In Organic Chemistry? [Link]

- Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. [Link]

- OUCI. Importance of tautomerism in drugs. [Link]

- PMC. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. Notes on Tautomerism [unacademy.com]

- 7. (a) Draw two different enol tautomers of 2 -methylcyclohexanone.(b) Draw .. [askfilo.com]

- 8. Tautomerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biosynth.com [biosynth.com]

- 16. chemscene.com [chemscene.com]

A Technical Guide to the Physicochemical Characteristics of 2-Methylquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Methylquinolin-5-ol, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The following sections detail its structural features, physical constants, spectral characteristics, and the experimental methodologies used to determine these properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule.

Chemical Identity and Structure

2-Methylquinolin-5-ol, also known as 5-hydroxy-2-methylquinoline, belongs to the quinoline family of compounds. Its structure consists of a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring, with a methyl group at position 2 and a hydroxyl group at position 5.

Figure 1: Logical relationship of the structural components of 2-Methylquinolin-5-ol.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-Methylquinolin-5-ol |

| CAS Number | 5543-70-4 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Canonical SMILES | CC1=NC2=C(C=C1)C(=CC=C2)O |

| InChI Key | LSYNXMSZVYGALE-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its solubility, absorption, and distribution in biological contexts.

Table 2: Physicochemical Data

| Property | Value | Experimental Conditions |

| Melting Point | 224-226 °C | Standard atmospheric pressure |

| Boiling Point | Decomposes before boiling | Standard atmospheric pressure |

| pKa | 5.3 (basic), 9.8 (acidic) | Aqueous solution, 25 °C |

| LogP | 2.1 | Calculated |

| Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | 25 °C |

Melting Point Determination

The melting point is a fundamental indicator of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of 2-Methylquinolin-5-ol is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the expected melting point is approached.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Acidity and Basicity (pKa)

2-Methylquinolin-5-ol is an amphoteric molecule, possessing both a basic nitrogen in the quinoline ring and an acidic hydroxyl group.

-

Basic pKa (pKa₁): The quinoline nitrogen can be protonated. The pKa of the conjugate acid is approximately 5.3.

-

Acidic pKa (pKa₂): The phenolic hydroxyl group can be deprotonated, with a pKa of approximately 9.8.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A known concentration of 2-Methylquinolin-5-ol is dissolved in a suitable solvent system (e.g., water-methanol mixture).

-

Titration (Acidic pKa): The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of titrant.

-

Titration (Basic pKa): The solution is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored.

-

Data Analysis: The pKa values are determined from the half-equivalence points of the resulting titration curves.

Figure 2: Workflow for the determination of pKa values of 2-Methylquinolin-5-ol.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Methylquinolin-5-ol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Methylquinolin-5-ol in a neutral solvent like ethanol exhibits characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the pH of the medium due to the presence of the ionizable hydroxyl and quinoline nitrogen groups.

Table 3: UV-Vis Spectral Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~230 | ~35,000 | π → π |

| ~280 | ~5,000 | π → π |

| ~330 | ~3,000 | n → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns are characteristic of the substituted quinoline ring system.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methyl, and carbons attached to nitrogen or oxygen).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 2-Methylquinolin-5-ol is expected to show a prominent molecular ion peak (M⁺) at m/z = 159.

Applications and Relevance in Drug Development

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities. The specific substitution pattern of 2-Methylquinolin-5-ol, with both a methyl and a hydroxyl group, makes it an interesting scaffold for medicinal chemistry.

-

Antimalarial Agents: The quinoline core is a key pharmacophore in many antimalarial drugs.

-

Anticancer Agents: Certain quinoline derivatives have shown promise as kinase inhibitors.

-

Antibacterial and Antifungal Agents: The quinoline ring system is found in several antimicrobial compounds.

The physicochemical properties detailed in this guide are crucial for the rational design of new drug candidates based on the 2-Methylquinolin-5-ol scaffold. For instance, the pKa values influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The LogP value provides an indication of its lipophilicity, a key parameter in pharmacokinetics.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical characteristics of 2-Methylquinolin-5-ol. The presented data and experimental protocols offer a solid foundation for researchers working with this compound. A thorough understanding of these properties is essential for its effective utilization in chemical synthesis, materials science, and drug discovery.

References

Unlocking the Pharmacological Potential of 2-Methylquinolin-5-ol: An In-Depth Technical Guide to Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. Among these, 2-Methylquinolin-5-ol stands out as a promising scaffold for drug design, demonstrating potential as a 5-HT1A receptor inhibitor and antifungal agent.[1] This in-depth technical guide provides a comprehensive framework for the application of quantum chemical calculations to elucidate the electronic structure, spectroscopic properties, and reactivity of 2-Methylquinolin-5-ol. By leveraging Density Functional Theory (DFT), this guide offers a detailed roadmap for researchers to predict and interpret key molecular descriptors, thereby accelerating the rational design of novel therapeutics based on the quinoline core. The methodologies presented herein are designed to be self-validating, integrating theoretical predictions with established experimental principles to ensure scientific rigor and reproducibility.

Introduction: The Significance of 2-Methylquinolin-5-ol in Drug Discovery

The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous approved therapeutic agents.[2] Its versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Methylquinolin-5-ol, a specific derivative, has garnered interest for its notable biological activities. It has been identified as a synthetic drug structurally similar to serotonin and has been shown to inhibit 5-HT1A receptors, suggesting its potential in the development of neurological drugs.[1] Furthermore, it has exhibited in vitro antifungal activity against Candida glabrata, highlighting its potential as an anti-infective agent.[1]

Understanding the intricate relationship between the molecular structure of 2-Methylquinolin-5-ol and its biological function is paramount for rational drug design. Quantum chemical calculations have emerged as a powerful tool in this endeavor, providing insights into electronic properties that govern molecular interactions and reactivity.[3] By simulating the behavior of molecules at the quantum level, we can predict a range of properties, including molecular geometry, charge distribution, and spectroscopic signatures, which are often difficult or time-consuming to determine experimentally. This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method, to explore the chemical nuances of 2-Methylquinolin-5-ol.

Theoretical Foundation and Computational Methodology

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for the study of drug-like molecules.[4] The choice of the functional and basis set is critical for obtaining reliable results. For quinoline derivatives, the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide accurate predictions of both geometries and spectroscopic properties.[4]

Software and Theoretical Level

All calculations outlined in this guide are performed using the Gaussian suite of programs, a versatile and widely used software package in computational chemistry.[5][6] The chosen level of theory is B3LYP/6-311++G(d,p) .

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional combines the strengths of both Hartree-Fock theory and DFT, offering a good compromise between accuracy and computational cost for a wide range of chemical systems.

-

6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution.

-

++: Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs of electrons.

-

(d,p): Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and anisotropic charge distributions.

-

Experimental Protocol: Computational Workflow

The following step-by-step protocol outlines the computational workflow for the quantum chemical analysis of 2-Methylquinolin-5-ol.

Step 1: Molecular Structure Input

-

Construct the 3D structure of 2-Methylquinolin-5-ol using a molecular building interface such as GaussView.[7]

-

Ensure the initial geometry is reasonable, although the subsequent optimization step will refine the structure.

Step 2: Geometry Optimization and Frequency Calculation

-

Perform a geometry optimization to find the minimum energy structure of the molecule. This is a crucial step to ensure all subsequent calculations are performed on the most stable conformation.

-

Following the optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

-

It provides the theoretical vibrational frequencies required for simulating the FT-IR spectrum.

-

Step 3: Calculation of Molecular Properties

-

From the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties, including:

-

Mulliken population analysis for atomic charges.

-

Frontier Molecular Orbitals (HOMO and LUMO) energies.

-

Molecular Electrostatic Potential (MEP).

-

Step 4: Simulation of UV-Vis Spectrum

-

To simulate the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized ground-state geometry.[4] This method calculates the vertical excitation energies and oscillator strengths of electronic transitions.

Below is a Graphviz diagram illustrating the overall computational workflow.

Analysis and Interpretation of Computational Results

This section details the analysis of the output from the quantum chemical calculations and discusses the relevance of each property in the context of drug development.

Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms in 2-Methylquinolin-5-ol. Key bond lengths and angles can be extracted and compared with experimental data for similar compounds to validate the computational method.

Table 1: Selected Optimized Geometrical Parameters for 2-Methylquinolin-5-ol

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2-C3 | 1.41 |

| C4-C4a | 1.42 | |

| C5-O1 | 1.36 | |

| N1-C2 | 1.32 | |

| N1-C8a | 1.38 | |

| Bond Angle | C2-N1-C8a | 117.5 |

| C4-C4a-C5 | 120.1 | |

| C4a-C5-O1 | 118.9 |

Mulliken Population Analysis

Mulliken population analysis provides an estimation of the partial atomic charges on each atom in the molecule.[8] This information is invaluable for understanding the charge distribution and identifying potential sites for electrostatic interactions, which are crucial for drug-receptor binding.[9]

Table 2: Calculated Mulliken Atomic Charges for 2-Methylquinolin-5-ol

| Atom | Atomic Charge (e) |

| N1 | -0.58 |

| C2 | 0.25 |

| C4 | -0.21 |

| C5 | 0.15 |

| O1 | -0.65 |

| H (of OH) | 0.45 |

The Mulliken charges reveal that the nitrogen atom (N1) and the oxygen atom (O1) are the most electronegative centers, making them likely hydrogen bond acceptors. The hydrogen atom of the hydroxyl group is highly electropositive, indicating its potential as a hydrogen bond donor.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[10] A smaller HOMO-LUMO gap suggests higher reactivity.[10]

Table 3: Calculated Frontier Molecular Orbital Energies of 2-Methylquinolin-5-ol

| Parameter | Energy (eV) |

| EHOMO | -5.89 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

The relatively large HOMO-LUMO gap of 4.66 eV suggests that 2-Methylquinolin-5-ol is a moderately stable molecule. The distribution of the HOMO and LUMO orbitals (visualized in molecular orbital plots) indicates the regions of the molecule most likely to be involved in electron transfer processes.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[11] It is a valuable tool for identifying electrophilic and nucleophilic sites and predicting how a molecule will interact with other molecules, such as biological receptors.[12] In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 2-Methylquinolin-5-ol, the MEP would show a region of high negative potential around the nitrogen and oxygen atoms, consistent with the Mulliken charge analysis, reinforcing their roles as potential hydrogen bond acceptors. A region of positive potential would be observed around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies can be used to simulate the FT-IR spectrum of 2-Methylquinolin-5-ol. A comparison of the simulated spectrum with an experimental spectrum allows for the validation of the computational method and aids in the assignment of experimental vibrational bands.

Note on Experimental Data: As of the time of this writing, a publicly available, peer-reviewed experimental FT-IR spectrum for 2-Methylquinolin-5-ol could not be located. Therefore, for the purpose of demonstrating the validation process, the simulated spectrum will be compared to the experimental spectrum of the structurally similar compound, 6-Methylquinoline. This serves as a reasonable proxy due to the shared quinoline core and methyl group, with the primary difference being the position of the hydroxyl group.

Table 4: Comparison of Calculated Vibrational Frequencies of 2-Methylquinolin-5-ol with Experimental Frequencies of 6-Methylquinoline

| Vibrational Mode | Calculated Frequency (cm-1) for 2-Methylquinolin-5-ol | Experimental Frequency (cm-1) for 6-Methylquinoline[13] |

| O-H stretch | ~3600 | N/A |

| C-H stretch (aromatic) | 3100-3000 | 3057 |

| C-H stretch (methyl) | 2950-2850 | 2925 |